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molecular formula C7H12O B8704482 2,3-Dimethyl-4-pentenal CAS No. 5714-71-6

2,3-Dimethyl-4-pentenal

Cat. No. B8704482
M. Wt: 112.17 g/mol
InChI Key: HXPMOQYQMCGITO-UHFFFAOYSA-N
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Patent
US04190607

Procedure details

50 g. of 2,3-dimethyl-pent-4en-aldehyde is added to 100 ml. of 37% formaldehyde in a 250 ml. round bottom flask. 70 g. of a 50% w/w solution of sodium hydroxide is dripped into the mixture with stirring and the temperature maintained at 35°-40° C. with an ice bath. When the addition is complete the mixture is stirred one-half hour at room temperature and the two layers separated. The aqueous layer is extracted with 75 ml. ethyl acetate and the extract combined with the organic layer. The organic layer is washed twice with 100 ml. of water. The organic layer is placed in a Parr hydrogenation bottle and diluted to 150 ml. with methanol. 1 g. wet Raney Nickle catalyst is added and the mixture reduced at 50 p.s.i. until no more hydrogen is absorbed. The catalyst is removed by filtration and the filtrate concentrated and distilled. A yield of 45.4 g. of 2-methyl-2(sec butyl)-1,3-propanediol BP 139°-140° C. at 10 mm. pressure and refractive index ND22 =1.4610 is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH:5]([CH3:8])[CH:6]=[CH2:7])[CH:3]=[O:4].[CH2:9]=[O:10].[OH-].[Na+]>>[CH3:1][C:2]([CH:5]([CH2:6][CH3:7])[CH3:8])([CH2:9][OH:10])[CH2:3][OH:4] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C=O)C(C=C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature maintained at 35°-40° C. with an ice bath
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
is stirred one-half hour at room temperature
CUSTOM
Type
CUSTOM
Details
the two layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with 75 ml
WASH
Type
WASH
Details
The organic layer is washed twice with 100 ml
ADDITION
Type
ADDITION
Details
diluted to 150 ml
ADDITION
Type
ADDITION
Details
wet Raney Nickle catalyst is added
CUSTOM
Type
CUSTOM
Details
until no more hydrogen is absorbed
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
pressure and refractive index ND22 =1.4610 is obtained

Outcomes

Product
Name
Type
Smiles
CC(CO)(CO)C(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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